
1,4-Dibromonaphthalene-2,3-diamine
Overview
Description
1,4-Dibromonaphthalene-2,3-diamine is an organic compound with the molecular formula C10H8Br2N2. It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two amino groups on the naphthalene ring.
Preparation Methods
1,4-Dibromonaphthalene-2,3-diamine can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene-2,3-diamine. In this method, a mixture of bromine and glacial acetic acid is added dropwise to a solution of naphthalene-2,3-diamine in glacial acetic acid, with vigorous stirring at room temperature. After the reaction is complete, the precipitate is filtered off and washed with aqueous potassium carbonate solution and water, yielding a brown powder .
Another method involves the use of thionyl chloride and pyridine in chloroform. In this process, a solution of naphthalene-2,3-diamine in chloroform is added dropwise to a mixture of thionyl chloride, chloroform, and pyridine, with vigorous stirring in an ice-water bath. The solution is then stirred at room temperature and refluxed overnight. The product is purified by column chromatography .
Chemical Reactions Analysis
1,4-Dibromonaphthalene-2,3-diamine undergoes various chemical reactions, including substitution and oxidation. In substitution reactions, the bromine atoms can be replaced by other substituents, such as amino or hydroxyl groups, under appropriate conditions. Common reagents used in these reactions include sodium hydroxide and potassium carbonate .
In oxidation reactions, the amino groups can be oxidized to form corresponding quinones. For example, the reaction of this compound with selenium dioxide in ethanol and water at 70°C results in the formation of naphthoquinones . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Scientific Research Applications
1,4-Dibromonaphthalene-2,3-diamine has several applications in scientific research. It has been investigated as a reagent for the spectrofluorimetric determination of selenium, offering advantages over commonly used ligands such as 2,3-diaminonaphthalene . The compound’s unique properties make it suitable for use in various analytical techniques.
In addition, this compound has been used as a starting material for the synthesis of benzo[g]quinoxaline derivatives, which have shown potential as anticancer agents. These derivatives exhibit cytotoxic activity against cancer cell lines, making them promising candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 1,4-dibromonaphthalene-2,3-diamine in its applications is primarily based on its ability to form stable complexes with target molecules. For example, in the spectrofluorimetric determination of selenium, the compound reacts with selenium to form a fluorescent complex, which can be measured to determine the selenium concentration .
In the case of its anticancer activity, the benzo[g]quinoxaline derivatives synthesized from this compound interact with cellular targets such as topoisomerase IIβ, leading to inhibition of the enzyme’s activity and induction of apoptosis in cancer cells . These interactions involve specific molecular pathways that are crucial for the compound’s biological effects.
Comparison with Similar Compounds
1,4-Dibromonaphthalene-2,3-diamine can be compared with other similar compounds, such as 2,3-diaminonaphthalene and 1,4-diaminonaphthalene. While these compounds share structural similarities, this compound is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity .
Other similar compounds include 2,3-dibromonaphthalene and 1,4-dibromonaphthalene, which also contain bromine atoms but differ in the position of the amino groups. These structural differences can influence the compounds’ reactivity and applications in various fields .
Properties
IUPAC Name |
1,4-dibromonaphthalene-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXHDSPXUZKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2Br)N)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578283 | |
| Record name | 1,4-Dibromonaphthalene-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103598-22-7 | |
| Record name | 1,4-Dibromonaphthalene-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


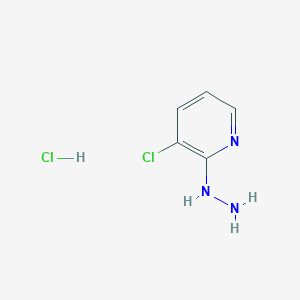
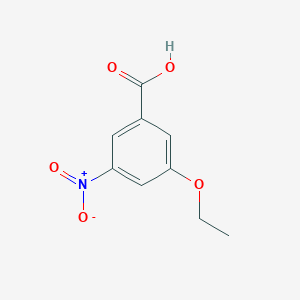
![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)
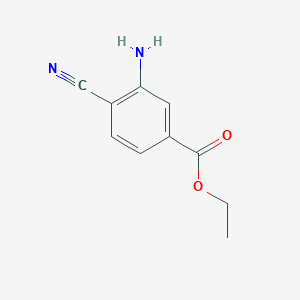
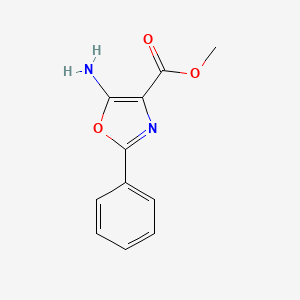

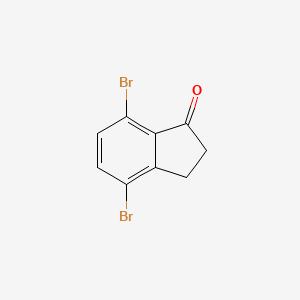


![N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide](/img/structure/B3075773.png)
![3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B3075780.png)
![5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3075789.png)

![[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B3075813.png)
